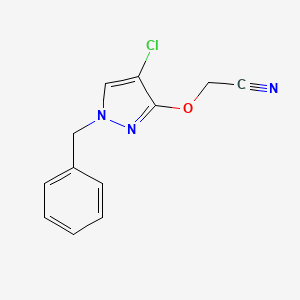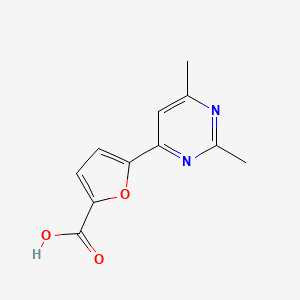
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a cyclopropylmethyl group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via an alkylation reaction using cyclopropylmethyl halide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound may be used to study the effects of chiral molecules on biological systems. It can serve as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for diverse applications in various chemical processes.
相似化合物的比较
Similar Compounds
®-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propionic acid: A structurally similar compound with a propionic acid moiety instead of acetic acid.
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)butyric acid: Another analog with a butyric acid group.
Uniqueness
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of the cyclopropylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m0/s1 |
InChI 键 |
WXRPZQOUCXRQLX-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)CC(=O)O)CNCC2CC2 |
规范 SMILES |
C1CC(N(C1)CC(=O)O)CNCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)





![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)

![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)

